molecular formula C24H28N2O3 B11311461 N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311461
M. Wt: 392.5 g/mol
InChI Key: DOQFCTHJZHQMHN-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chromene core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-(diethylamino)-2-phenylethylamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    4-amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antiarrhythmic properties.

    N-[2-(diethylamino)ethyl]benzenesulfonamides: Investigated for their acetylcholinesterase inhibitory activity.

    N-[2-(diethylamino)ethyl]benzenemethanesulfonamides: Studied for their potential as enzyme inhibitors.

Uniqueness: N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its chromene core, which imparts unique chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[2-(diethylamino)-2-phenylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H28N2O3/c1-5-26(6-2)20(18-10-8-7-9-11-18)15-25-24(28)23-14-21(27)19-12-16(3)17(4)13-22(19)29-23/h7-14,20H,5-6,15H2,1-4H3,(H,25,28)

InChI Key

DOQFCTHJZHQMHN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C(=C2)C)C)C3=CC=CC=C3

Origin of Product

United States

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